Cas no 33643-94-6 (2-phenyl-3,4-dihydropyrimidin-4-one)

2-phenyl-3,4-dihydropyrimidin-4-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenylpyrimidin-4-ol
- 4(3H)-Pyrimidinone, 2-phenyl-
- 4-HYDROXY-2-PHENYLPYRIMIDINE
- 4-oxo-2-phenyl-3,4-dihydropyrimidine
- 2-Phenyl-3H-pyrimidin-4-on
- 2-phenyl-3H-pyrimidin-4-one
- 2-Phenyl-pyrimidin-4-on
- 2-phenyl-3,4-dihydropyrimidin-4-one
- 4-Pyrimidinol,2-phenyl-(9CI)
- A875224
- J-510268
- SCHEMBL1133436
- 4(1H)-Pyrimidinone, 2-phenyl-
- SB55949
- 2-phenylpyrimidin-4(3H)-one
- 2-phenyl-4-pyrimidone
- MFCD00234618
- CS-0205291
- AA-516/25012253
- 127892-81-3
- 2-phenyl-pyrimidin-4-ol
- NSC-88808
- 2-Phenyl-4(1H)-pyrimidinone #
- SCHEMBL9698187
- FT-0613316
- DTXSID70955270
- 2-phenyl-1H-pyrimidin-6-one
- AB05266
- F50833
- 2-phenyl-4(3H)-pyrimidinone
- NSC88808
- EN300-61706
- Z445152826
- 2-Phenyl-4-hydroxypyrimidine
- Hydroxyphenylpyrimidin
- AKOS015830571
- AKOS009845593
- 33643-94-6
- 2-phenyl-4-pyrimidinyloxy
- DTXSID101312697
- STL194131
- DB-365283
- 219543-66-5
- DB-365247
- 2-PHENYL-4-PYRIMIDINOL
- STL451571
- DB-081087
-
- MDL: MFCD00234618
- Renchi: InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
- Clave inchi: JJXBLRJIMBFLMY-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)C2=NC=CC(=N2)O
Atributos calculados
- Calidad precisa: 172.06400
- Masa isotópica única: 172.064
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 262
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 41.5A^2
- Xlogp3: 0.9
Propiedades experimentales
- Denso: 1.2g/cm3
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.623
- PSA: 46.01000
- Logp: 1.84920
2-phenyl-3,4-dihydropyrimidin-4-one Información de Seguridad
2-phenyl-3,4-dihydropyrimidin-4-one Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-3,4-dihydropyrimidin-4-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125048-1g |
2-phenylpyrimidin-4-ol |
33643-94-6 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-61706-0.5g |
2-phenyl-3,4-dihydropyrimidin-4-one |
33643-94-6 | 96% | 0.5g |
$243.0 | 2023-04-20 | |
TRC | P400223-50mg |
2-Phenylpyrimidin-4(3H)-one |
33643-94-6 | 50mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-61706-1.0g |
2-phenyl-3,4-dihydropyrimidin-4-one |
33643-94-6 | 96% | 1.0g |
$311.0 | 2023-04-20 | |
abcr | AB482926-1 g |
2-Phenylpyrimidin-4-ol |
33643-94-6 | 1g |
€569.50 | 2022-03-01 | ||
Chemenu | CM125048-1g |
2-phenylpyrimidin-4-ol |
33643-94-6 | 95% | 1g |
$294 | 2021-08-05 | |
Enamine | EN300-61706-0.1g |
2-phenyl-3,4-dihydropyrimidin-4-one |
33643-94-6 | 96% | 0.1g |
$108.0 | 2023-04-20 | |
Chemenu | CM125048-5g |
2-phenylpyrimidin-4-ol |
33643-94-6 | 95% | 5g |
$880 | 2021-08-05 | |
eNovation Chemicals LLC | D523594-5g |
2-PhenylpyriMidin-4-ol |
33643-94-6 | 97% | 5g |
$2400 | 2023-09-02 | |
1PlusChem | 1P00CBIC-5g |
4-HYDROXY-2-PHENYLPYRIMIDINE |
33643-94-6 | 96% | 5g |
$988.00 | 2024-05-05 |
2-phenyl-3,4-dihydropyrimidin-4-one Literatura relevante
-
1. A new alloxazine synthesisFumio Yoneda,Shinobu Fukazawa J. Chem. Soc. Chem. Commun. 1972 503
-
3. Tricyclic heteroaromatic systems containing a bridgehead nitrogen atom. Part 3. [1,2,4]Triazolo[3′,4′ : 3,2]pyrazolo[3,4-d]pyrimidines, tetrazolo[1′,5′ : 1,5]pyrazolo[3,4-d]pyrimidines and pyrimido-[5′,4′ : 4,5]pyrazolo[3,2-c][1,2,4]triazinesJulian M. C. Golec,Richard M. Scrowston,Michael Dunleavy J. Chem. Soc. Perkin Trans. 1 1992 239
-
4. A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracilsFumio Yoneda,Shigeru Matsumoto,Yoshiharu Sakuma,Shinobu Fukazawa J. Chem. Soc. Perkin Trans. 1 1975 1907
-
5. Synthesis of purines by cyclization of the Michael-type adducts from 6-aminopyrimidines and 4-phenyl-1,2,4-triazoline-3,5-dioneFumio Yoneda,Mitsuko Kawamura,Shigeru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Perkin Trans. 1 1977 2285
33643-94-6 (2-phenyl-3,4-dihydropyrimidin-4-one) Productos relacionados
- 127892-81-3(4-Pyrimidinol,2-phenyl-)
- 13566-71-7(2-Phenyl-pyrimidine-4,6-diol)
- 63447-35-8(4,6-dihydroxy-2-phenylpyrimidine)
- 1361832-59-8(3,5-Dichloro-5'-nitro-2'-trifluoromethoxy-biphenyl)
- 1805323-88-9(4,6-Difluoro-2-(difluoromethyl)pyridine-3-sulfonamide)
- 1005266-57-8(5-butyl-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 2171743-36-3(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(1-methylcyclopropyl)ethylcarbamoyl}propanoic acid)
- 13882-27-4(S-ethylisothiourea hydroiodide)
- 771574-26-6(2-(Aminomethyl)-3-methylaniline)
- 2171931-61-4(2-chloro-4-(5-methyl-1H-indazol-6-yl)pyridin-3-amine)

